molecular formula C9H16N4O B15328195 2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

Cat. No.: B15328195
M. Wt: 196.25 g/mol
InChI Key: PLOOFBOYYMJGAV-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide is a chemical compound with the molecular formula C8H14N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide typically involves the reaction of 4-amino-1H-pyrazole with N-isobutylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1H-pyrazol-1-yl)acetic acid: A related compound with similar structural features but different functional groups.

    2-(1H-Pyrazol-1-yl)acetic acid: Another pyrazole derivative with distinct chemical properties.

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C9H16N4O/c1-7(2)3-11-9(14)6-13-5-8(10)4-12-13/h4-5,7H,3,6,10H2,1-2H3,(H,11,14)

InChI Key

PLOOFBOYYMJGAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=C(C=N1)N

Origin of Product

United States

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